

BMS-986020 sodium hepatotoxicity and off-target effects

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Compound of Interest

Compound Name: BMS-986020 sodium

Cat. No.: B10815114

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Technical Support Center: BMS-986020

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the experimental use of BMS-986020, with a focus on its known hepatotoxicity and off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of BMS-986020?

A1: BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] The LPA1 signaling pathway is implicated in the progression of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[3][4] By blocking this receptor, BMS-986020 was developed to inhibit fibrogenesis.[5]

Q2: What were the key findings from the clinical development of BMS-986020?

A2: A Phase 2 clinical trial (NCT01766817) in patients with IPF showed that BMS-986020 could slow the rate of decline in forced vital capacity (FVC) compared to placebo. However, the study was terminated prematurely due to observations of hepatobiliary toxicity.

Q3: What specific hepatotoxic effects were observed with BMS-986020 in clinical trials?

A3: The hepatotoxicity observed in the Phase 2 trial included dose-related elevations in liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and

alkaline phosphatase (ALP). Additionally, there were increases in plasma bile acids and three reported cases of cholecystitis (inflammation of the gallbladder).

Q4: Is the hepatotoxicity of BMS-986020 an on-target or off-target effect?

A4: The hepatobiliary toxicity of BMS-986020 is considered an off-target effect, unrelated to its intended antagonism of the LPA1 receptor. This conclusion is supported by studies on structurally distinct LPA1 antagonists, such as BMS-986278, which are equipotent but do not exhibit the same toxicities.

Q5: What are the known off-target mechanisms contributing to BMS-986020's hepatotoxicity?

A5: Nonclinical investigations have identified several key off-target mechanisms:

- **Inhibition of Bile Salt Export Pump (BSEP):** BMS-986020 is a potent inhibitor of BSEP, which is crucial for bile acid efflux from hepatocytes.
- **Inhibition of other Hepatic Transporters:** It also inhibits other transporters involved in bile acid and phospholipid transport, including MRP3, MRP4, and MDR3.
- **Mitochondrial Dysfunction:** At higher concentrations, BMS-986020 has been shown to impair mitochondrial function in human hepatocytes and cholangiocytes.

Troubleshooting Guides

Issue 1: Unexpected cytotoxicity observed in in vitro hepatocyte models.

- **Possible Cause 1: Off-target transporter inhibition.**
 - **Troubleshooting Step:** Assess the expression levels of BSEP, MRP3, MRP4, and MDR3 in your cell model. Cell lines with high expression of these transporters may be more susceptible to BMS-986020-induced toxicity.
 - **Recommendation:** Consider using a lower concentration of BMS-986020 or utilizing cell lines with lower transporter expression to separate off-target toxicity from on-target LPA1 effects.
- **Possible Cause 2: Mitochondrial impairment.**

- Troubleshooting Step: Measure mitochondrial respiration (e.g., using a Seahorse analyzer) and ATP production in your hepatocytes following treatment with BMS-986020.
- Recommendation: If mitochondrial function is compromised, ensure your experimental endpoints are not confounded by general cellular energy depletion. Titrate the compound to a concentration that does not significantly impact mitochondrial function.

Issue 2: Inconsistent anti-fibrotic effects in in vitro models.

- Possible Cause: LPA1 receptor expression levels.
 - Troubleshooting Step: Verify the expression of LPA1 in your chosen cell model (e.g., primary lung fibroblasts) via qPCR or Western blot. Low or absent expression will result in a lack of response.
 - Recommendation: Use a cell line with robust and validated LPA1 expression. The "Scar-in-a-Jar" model has been cited as a responsive system for evaluating the anti-fibrotic effects of BMS-986020.

Issue 3: Discrepancies between in vivo animal model results and human clinical data.

- Possible Cause: Species differences in hepatobiliary transporter sensitivity.
 - Troubleshooting Step: Be aware that common preclinical models like rats and dogs did not fully predict the hepatobiliary toxicity seen in humans. The cynomolgus monkey was found to be a more relevant species for this specific toxicity.
 - Recommendation: When investigating hepatotoxicity, carefully consider the species-specific expression and function of bile acid transporters. If possible, use species or in vitro systems (e.g., primary human hepatocytes) that more closely mimic human physiology.

Data Presentation

Table 1: Off-Target Inhibitory Activity of BMS-986020 on Key Hepatic Transporters

Transporter	Function	IC50 Value (µM)	Reference
BSEP (Bile Salt Export Pump)	Primary transporter for bile salt efflux from hepatocytes.	1.8	
MRP4 (Multidrug Resistance-associated Protein 4)	Efflux of bile acids and other organic anions.	6.2	
MDR3 (Multidrug Resistance Protein 3)	Phospholipid (phosphatidylcholine) flippase.	7.5	
MRP3 (Multidrug Resistance-associated Protein 3)	Basolateral efflux of bile acids and glucuronidated compounds.	22	

Table 2: Effects of BMS-986020 on Mitochondrial Function

Cell Type	Effect	Concentration	Reference
Human Hepatocytes	Inhibition of basal and maximal respiration, ATP production, and spare capacity.	≥10 µM	
Human Cholangiocytes	Inhibition of basal and maximal respiration, ATP production, and spare capacity.	≥10 µM	

Experimental Protocols

Protocol 1: Assessing BMS-986020 Inhibition of BSEP-mediated Bile Acid Efflux

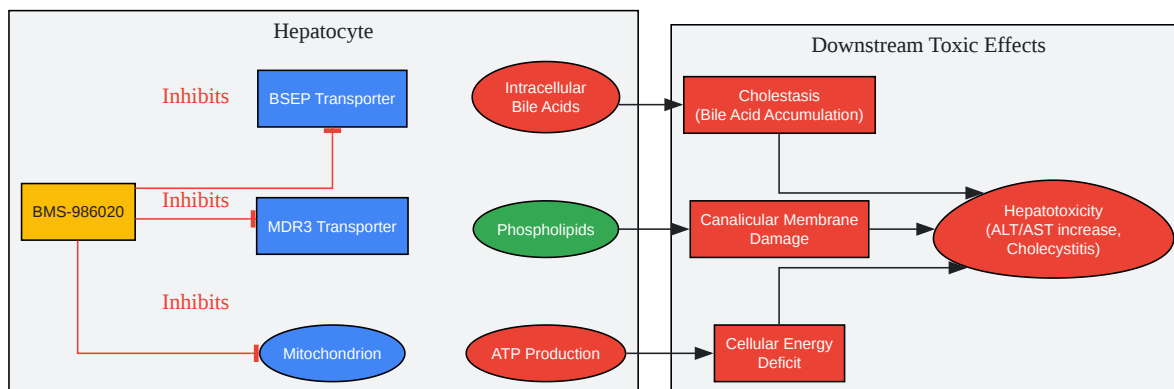
- Cell Culture: Culture human embryonic kidney (HEK293) cells stably overexpressing the human BSEP transporter.

- **Assay Preparation:** Plate the cells in a 96-well format.
- **Compound Incubation:** Pre-incubate the cells with varying concentrations of BMS-986020 (e.g., 0.1 to 100 μ M) or vehicle control for 15-30 minutes.
- **Substrate Addition:** Add a fluorescently labeled BSEP substrate (e.g., tauro-nor-THCA-24-dabcyl) to initiate the transport assay.
- **Efflux Measurement:** Measure the accumulation of the fluorescent substrate inside the cells over time using a fluorescence plate reader. Decreased efflux will result in higher intracellular fluorescence.
- **Data Analysis:** Calculate the rate of transport for each concentration of BMS-986020. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Evaluation of Mitochondrial Respiration in Primary Human Hepatocytes

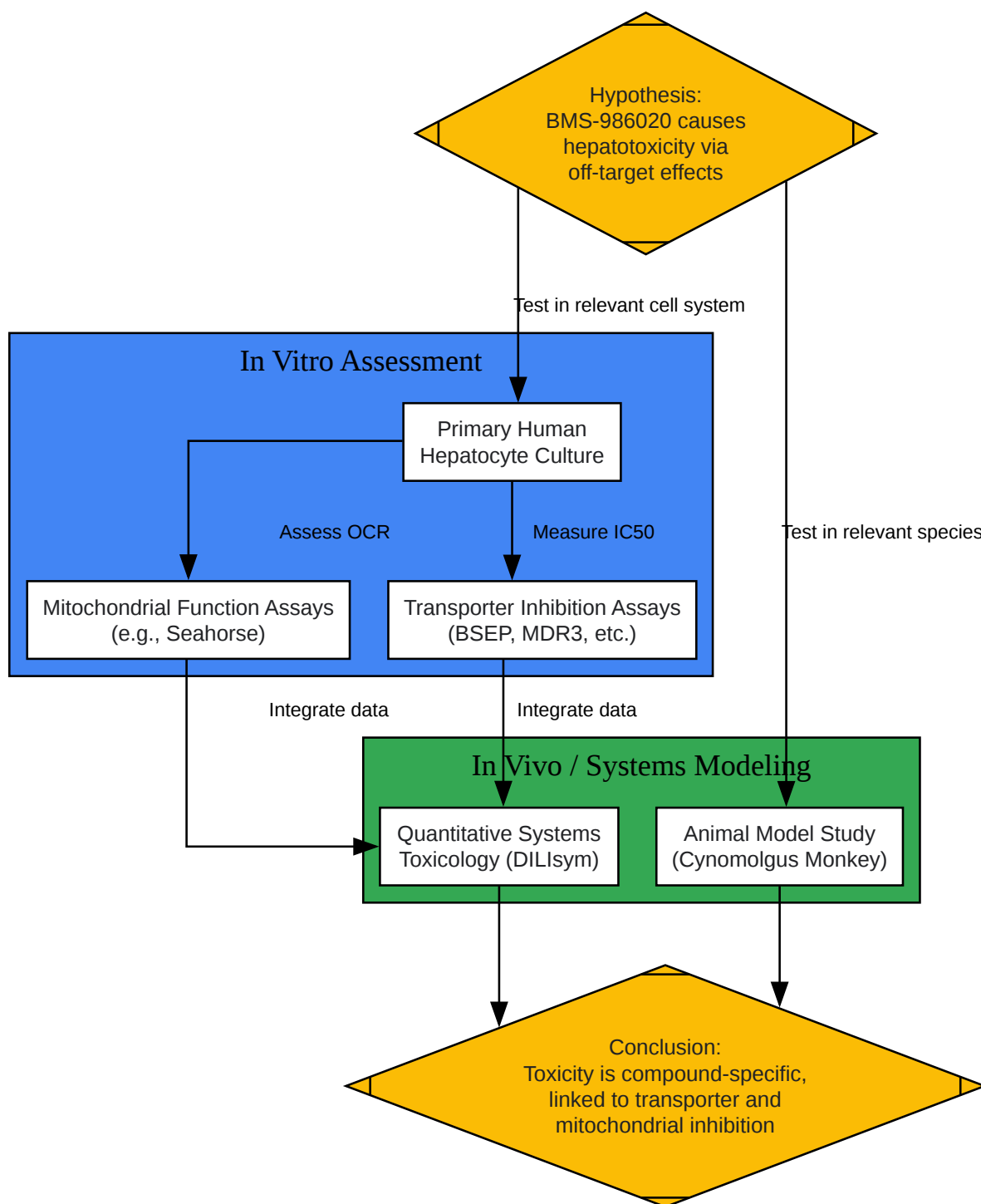
- **Cell Seeding:** Seed primary human hepatocytes onto a Seahorse XF Cell Culture Microplate.
- **Compound Treatment:** Treat the cells with BMS-986020 at various concentrations (e.g., 1 to 50 μ M) or vehicle control for a predetermined time.
- **Seahorse Assay:** Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A. Measure the oxygen consumption rate (OCR) throughout the assay.
- **Parameter Calculation:** From the OCR data, calculate key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
- **Data Analysis:** Compare the mitochondrial parameters between BMS-986020-treated and vehicle-treated cells to identify any concentration-dependent impairment of mitochondrial function.

Visualizations



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Caption: Off-target hepatotoxicity pathway of BMS-986020.



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Caption: Workflow for investigating BMS-986020 hepatotoxicity.

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